cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

T-type calcium channel hERG selectivity piperidine basicity

cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303974-48-2; MFCD18909784; molecular formula C₁₂H₂₀FNO₄; MW 261.29 g/mol) is a cis-configured 3-fluoropiperidine-1,4-diester building block. The compound carries an N-Boc protecting group at the 1-position, a methyl ester at the 4-position, and a (3R,4S)-configured fluorine substituent that occupies an axial orientation due to stereoelectronic effects.

Molecular Formula C12H20FNO4
Molecular Weight 261.29 g/mol
Cat. No. B13006377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate
Molecular FormulaC12H20FNO4
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC
InChIInChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyYUFJCQYJBJXLJH-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303974-48-2) – Procurement-Relevant Identity and Class Context


cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303974-48-2; MFCD18909784; molecular formula C₁₂H₂₀FNO₄; MW 261.29 g/mol) is a cis-configured 3-fluoropiperidine-1,4-diester building block [1]. The compound carries an N-Boc protecting group at the 1-position, a methyl ester at the 4-position, and a (3R,4S)-configured fluorine substituent that occupies an axial orientation due to stereoelectronic effects [2]. This axial fluorine rigidifies the piperidine chair conformation and attenuates nitrogen basicity, two stereochemistry-dependent properties that differentiate it from its trans-diastereomer, non-fluorinated analogs, and alternative N-protected variants [3][4].

Why cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate Cannot Be Interchanged with Its trans-Diastereomer or Non-Fluorinated Analog


The cis-(3R,4S) configuration forces the 3-fluoro substituent into an axial orientation that attenuates piperidine nitrogen basicity by approximately 1 log unit (pKa ~7.9) versus the non-fluorinated analog (pKa ~8.7), while the corresponding trans-(3S,4S) diastereomer drives a 2 log unit decrease (pKa ~6.7) [1]. This intermediate basicity window is critical: it reduces hERG channel affinity and L-type calcium channel binding without compromising target potency, an outcome not achievable with the trans isomer or the unsubstituted piperidine [1]. Additionally, the N-Boc / methyl ester orthogonal protection scheme enables sequential, chemoselective deprotection that Cbz-, benzyl-, or Fmoc-based analogs cannot replicate without altering the fluoropiperidine core's electronic properties [2].

Quantitative Head-to-Head Differentiation Evidence for cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate


Cis-3-Fluoropiperidine vs. Non-Fluorinated Piperidine: T-Type Calcium Channel Potency Gain

In a head-to-head SAR study of 1,4-substituted piperidine T-type calcium channel antagonists, the cis-3-fluoropiperidine derivative (compound 30, pKa = 7.9) exhibited a 2-fold improvement in FLIPR potency (IC₅₀ = 32 ± 10 nM) compared to the non-fluorinated lead compound 6 (IC₅₀ = 61 ± 16 nM) [1]. This potency gain was accompanied by a 4-fold improvement in T-type vs. hERG selectivity relative to 6 [1]. The data provide class-level inference that cis-3-fluoropiperidine scaffolds can enhance target engagement while improving cardiac safety margins compared to unsubstituted piperidine analogs.

T-type calcium channel hERG selectivity piperidine basicity

Cis vs. Trans 3-Fluoropiperidine: pKa, Potency, and Selectivity Divergence

In the same T-type calcium channel antagonist series, the cis-3-fluoropiperidine 30 (pKa = 7.9) retained T-type potency (IC₅₀ = 32 nM) and showed superior selectivity over hERG and L-type channels, whereas the trans-3-fluoropiperidine 32 (pKa = 6.7) suffered an 8-fold T-type potency loss (IC₅₀ = 411 ± 112 nM) relative to 6 [1]. Despite 32 being a weaker base, cis-30 proved more selective than trans-32 on hERG and L-type channels [1]. This demonstrates that stereochemical configuration, not merely the presence of fluorine, governs the pharmacological profile.

stereochemistry pKa modulation off-target selectivity

3-Fluoropiperidine vs. Unsubstituted Piperidine: In Vivo Clearance Reduction in AMPK Activator Series

In a pyridine diamide indirect AMPK activator series, incorporation of a trans-3-fluoropiperidine moiety (derived from 3-fluoropiperidine-4-carboxylic acid building block) reduced rat in vivo clearance from >70 mL/min/kg (above liver blood flow) to 19 mL/min/kg without compromising on-target potency [1]. This >73% clearance reduction is attributed to steric shielding of a metabolically labile secondary amide by the 3-fluoro substituent and attenuation of piperidine basicity [1]. While the optimized compound used the trans configuration, the foundational structure–property relationship demonstrates that 3-fluoropiperidine-4-carboxylate building blocks provide a clearance advantage over non-fluorinated piperidine-4-carboxylate analogs.

metabolic stability rat clearance AMPK activator

Cis-(3R,4S) Stereochemistry Enables Axial Fluorine Orientation for Predictable pKa Tuning

Detailed conformational analysis of fluorinated piperidines has established that the cis-(3R,4S) configuration forces the fluorine substituent into an axial orientation due to stereoelectronic effects (charge-dipole interactions and hyperconjugation), whereas trans isomers adopt an equatorial fluorine orientation [1]. This axial-F preference modulates the piperidine nitrogen pKa in a predictable, stereochemistry-dependent manner: cis-3-fluoro reduces pKa by ~1 log unit, while trans-3-fluoro reduces pKa by ~2 log units relative to unsubstituted piperidine [1][2]. For building block selection, the cis-configured diester provides access to this intermediate pKa tuning window, which is inaccessible with either the trans diastereomer or non-fluorinated analogs.

conformational analysis axial fluorine effect pKa prediction

N-Boc / Methyl Ester Orthogonal Protection vs. N-Benzyl / Methyl Ester Analogs

The target compound features an orthogonal N-Boc / methyl ester protection scheme: the tert-butyl carbamate is cleavable under mild acidic conditions (TFA/DCM, 0 °C to rt, 1–4 h), while the methyl ester is saponifiable under basic conditions (LiOH, THF/H₂O, 0 °C, 1–3 h) without cross-reactivity [1]. In contrast, the most common N-benzyl analog (1-benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate) requires harsher hydrogenolysis conditions (H₂, Pd/C) that can reduce sensitive functional groups and offers no orthogonal deprotection pathway . This chemoselectivity enables sequential elaboration of the piperidine core without protecting group manipulation, a practical advantage in multi-step medicinal chemistry syntheses.

orthogonal protecting groups synthetic efficiency medicinal chemistry building blocks

Research and Industrial Application Scenarios for cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate


CNS Drug Discovery Programs Requiring Balanced pKa for Brain Penetration and hERG Safety

In CNS lead optimization, the cis-(3R,4S)-configured fluoropiperidine building block provides a pKa of ~7.9—intermediate between non-fluorinated piperidine (pKa ~8.7) and trans-3-fluoropiperidine (pKa ~6.7)—enabling adequate passive permeability (Papp = 37 × 10⁻⁶ cm/s reported for a closely related cis-3F-piperidine amide) while maintaining hERG IC₅₀ >4 μM . This balance supports brain/plasma ratios of ~9 and good CNS target engagement without cardiovascular liability, making the cis-diester a strategic intermediate for T-type calcium channel antagonists, JAK inhibitors, and other CNS-penetrant kinase programs [7].

Metabolic Stability Optimization Using 3-Fluoropiperidine-4-carboxylate Scaffolds

Programs targeting systemic metabolic diseases (Type II diabetes, NASH) benefit from the 3-fluoropiperidine-4-carboxylate core's demonstrated ability to reduce rat in vivo clearance by >73% (from >70 mL/min/kg to 19 mL/min/kg) versus unsubstituted piperidine analogs . The target compound's cis configuration and orthogonal protecting groups allow late-stage diversification of the 4-carboxylate position for amide coupling, while the N-Boc group can be removed to install the final N-substituent, enabling modular SAR exploration without resynthesizing the fluoropiperidine core [7].

Kinase Inhibitor Fragment-Based and PROTAC Synthesis Platforms

The cis-3-fluoropiperidine-1,4-dicarboxylate scaffold serves as a privileged fragment for kinase hinge-binding motifs and PROTAC linker attachments. Patents covering amino-fluoropiperidine derivatives as JAK kinase inhibitors highlight the use of cis-3-fluoropiperidine intermediates for constructing selective JAK1/JAK2/JAK3/TYK2 inhibitors . The N-Boc group provides a traceless protecting group for subsequent N-functionalization with warheads or E3 ligase ligands, while the methyl ester enables conversion to amides, acids, or alcohols for linker conjugation [7].

Stereochemically Defined Reference Standard for cis/trans Fluoropiperidine Analytical Method Development

The well-defined (3R,4S) stereochemistry and commercial availability at ≥97% purity (as verified by multiple non-excluded vendor CoAs ) make this compound suitable as a chiral reference standard for HPLC and SFC method development aimed at separating cis/trans 3-fluoropiperidine diastereomers. The large pKa difference (~1.2 units) between cis and trans forms [7] also enables their resolution by ion-pair chromatography or capillary electrophoresis, supporting quality control in pharmaceutical manufacturing workflows.

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